![molecular formula C12H16F3NO B15314124 1-[9-(Trifluoromethyl)-6-azaspiro[3.5]nonan-6-yl]prop-2-en-1-one](/img/structure/B15314124.png)
1-[9-(Trifluoromethyl)-6-azaspiro[3.5]nonan-6-yl]prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[9-(Trifluoromethyl)-6-azaspiro[3.5]nonan-6-yl]prop-2-en-1-one is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound features a unique spirocyclic structure, which is known to impart significant biological activity. The presence of a trifluoromethyl group further enhances its pharmacokinetic properties, making it a promising candidate for drug development.
Vorbereitungsmethoden
The synthesis of 1-[9-(Trifluoromethyl)-6-azaspiro[3.5]nonan-6-yl]prop-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core is synthesized through a cyclization reaction involving a suitable precursor, such as a ketone or aldehyde, with an amine.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate conditions.
Formation of the Prop-2-en-1-one Moiety:
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.
Analyse Chemischer Reaktionen
1-[9-(Trifluoromethyl)-6-azaspiro[3.5]nonan-6-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the spirocyclic core, leading to the formation of various derivatives.
Condensation: The prop-2-en-1-one moiety can undergo condensation reactions with amines or hydrazines to form imines or hydrazones.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium or platinum, and temperature control to optimize reaction rates and yields.
Wissenschaftliche Forschungsanwendungen
1-[9-(Trifluoromethyl)-6-azaspiro[3
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of spirocyclic drugs.
Biology: It has shown promise in biological assays, particularly in the inhibition of specific enzymes and receptors.
Industry: Its unique chemical properties make it suitable for use in the development of agrochemicals and other industrial applications.
Wirkmechanismus
The mechanism of action of 1-[9-(Trifluoromethyl)-6-azaspiro[3.5]nonan-6-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The compound is known to bind covalently to certain proteins, such as the KRAS G12C mutant, inhibiting its activity . This binding occurs through the formation of a covalent bond with a cysteine residue in the protein’s active site, leading to the disruption of its function and subsequent inhibition of cellular proliferation and differentiation.
Vergleich Mit ähnlichen Verbindungen
1-[9-(Trifluoromethyl)-6-azaspiro[3.5]nonan-6-yl]prop-2-en-1-one can be compared with other spirocyclic compounds and trifluoromethylated molecules:
Spirocyclic Compounds: Similar compounds include spirooxindoles and spirotetrahydroquinolines, which also exhibit significant biological activity due to their unique structures.
Trifluoromethylated Compounds: Compounds like trifluoromethyl ketones and trifluoromethyl amines share the trifluoromethyl group, which enhances their pharmacokinetic properties.
The uniqueness of this compound lies in its combination of a spirocyclic core and a trifluoromethyl group, which imparts both structural stability and enhanced biological activity.
Eigenschaften
Molekularformel |
C12H16F3NO |
|---|---|
Molekulargewicht |
247.26 g/mol |
IUPAC-Name |
1-[9-(trifluoromethyl)-6-azaspiro[3.5]nonan-6-yl]prop-2-en-1-one |
InChI |
InChI=1S/C12H16F3NO/c1-2-10(17)16-7-4-9(12(13,14)15)11(8-16)5-3-6-11/h2,9H,1,3-8H2 |
InChI-Schlüssel |
FLFNMNQPAYQWQQ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)N1CCC(C2(C1)CCC2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



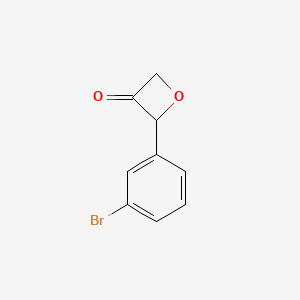
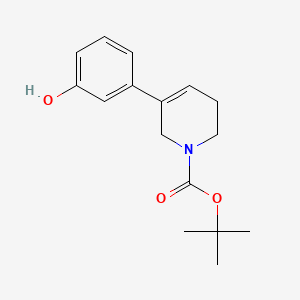
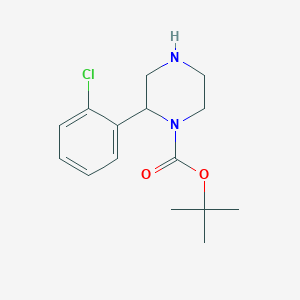
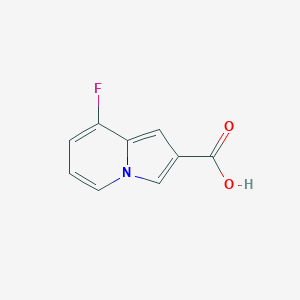
![octahydro-1H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B15314072.png)
![3-bromo-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole](/img/structure/B15314085.png)
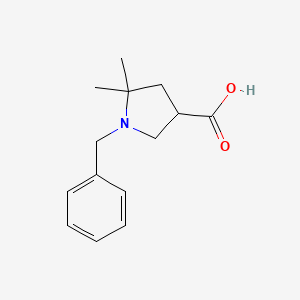
![6-Ethyl-2,6-diazaspiro[4.5]decane](/img/structure/B15314092.png)

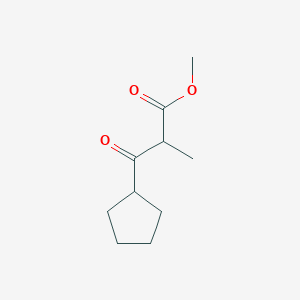

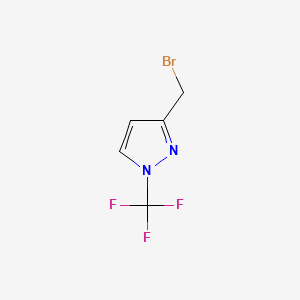
![Methyl2-[3-(bromomethyl)oxolan-3-yl]acetate](/img/structure/B15314130.png)
